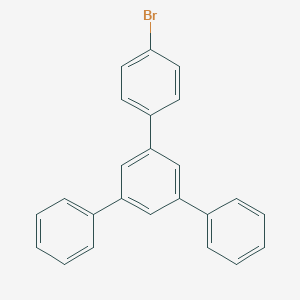

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAJAYFLPBYCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281172 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116941-52-7 | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116941-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5′-phenyl-1,1′:3′,1′′-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Phenyl 1,1 :3 ,1 Terphenyl and Its Precursors

Synthesis of Key Intermediates for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl

The synthesis of this compound necessitates the preparation of specific precursor molecules. A plausible and efficient synthetic route involves the Suzuki-Miyaura cross-coupling reaction.

A key intermediate for this synthesis is phenyl-1,4-diboronic acid bis-pinacol ester . This can be prepared by reacting phenyl-1,4-diboronic acid with pinacol (B44631) in the presence of a dehydrating agent like magnesium sulfate. researchgate.net

Another crucial intermediate would be an appropriately substituted aryl halide. For the target molecule, this could involve a precursor like 1-bromo-4-iodobenzene or a related dihalobenzene which can be selectively coupled. The synthesis of such precursors often starts from commercially available materials and involves standard aromatic substitution reactions. For instance, the bromination of p-terphenyl (B122091) is a known method to produce bromo-p-terphenyl derivatives. google.com

The synthesis of substituted dienes for the Diels-Alder approach is also critical. For example, 1-aryl-1,3-butadiene derivatives can be synthesized through Wittig reactions or other olefination methods starting from corresponding aldehydes. google.comrsc.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic methodology to be practically useful, especially for industrial applications, the optimization of reaction conditions to maximize yield and allow for scalability is paramount.

In the context of palladium-catalyzed cross-coupling reactions , several factors are critical for optimization. The choice of base is important; for example, in Suzuki couplings, bases like thallium(I) carbonate or silver carbonate have been shown to be efficient. researchgate.net Catalyst loading is another key parameter; reducing the amount of the expensive palladium catalyst without compromising the yield is a significant goal. organic-chemistry.org The use of more robust and efficient ligands can also enhance catalyst performance and allow for lower catalyst loadings. organic-chemistry.orgorganic-chemistry.org For scalable synthesis, moving from batch to continuous-flow reactors can offer better control over reaction parameters, improve safety, and facilitate automation, leading to more efficient and reproducible processes. acs.org

For Diels-Alder reactions , optimization often focuses on reaction time and temperature. The use of high-boiling solvents can accelerate the reaction, but for scalability, safety considerations are crucial. acs.org The stoichiometry of the reactants, particularly the ratio of the diene to the dienophile, is also adjusted to maximize the conversion of the limiting reagent. acs.org

In multicomponent reactions , the optimization involves fine-tuning the catalyst amount, solvent, and reaction temperature to achieve the best possible yield and purity of the desired product. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Bromo 5 Phenyl 1,1 :3 ,1 Terphenyl

Probing Reaction Pathways for Cross-Coupling Reactions

The carbon-bromine bond in 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is the primary site for reactivity in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organic halide, serves as a representative and extensively studied pathway for forming new carbon-carbon bonds at this position. libretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a robust framework for understanding the transformation of this compound. acs.org The mechanism proceeds through three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Palladium(0) complex, typically bearing phosphine (B1218219) ligands. This is often the rate-determining step in the cycle. libretexts.orgchemrxiv.org This reaction forms a square planar Palladium(II) intermediate.

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Palladium(II) complex. This forms the new C-C bond of the final product and regenerates the catalytically active Palladium(0) species, allowing the cycle to continue. chemrxiv.org

Recent investigations into cross-coupling mechanisms have also explored the potential involvement of other palladium oxidation states, such as mononuclear Palladium(I) species, which may participate in alternative or concurrent catalytic cycles under certain conditions. chinesechemsoc.org

The following interactive table outlines typical conditions used for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, which would be applicable to this compound.

| Parameter | Example Component | Function |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. nih.gov |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Ar-B(OH)₂ | Provides the nucleophilic aryl group for coupling. libretexts.org |

Studies on Aromatization and Isomerization Mechanisms

As this compound is a fully aromatic molecule, mechanistic studies of "aromatization" pertain to the final steps of its synthesis from non-aromatic precursors. In contrast, "isomerization" studies would involve the rearrangement of the terphenyl scaffold itself.

Aromatization Mechanisms in Terphenyl Synthesis The construction of the central aromatic ring of a terphenyl core can be achieved through various synthetic strategies, with a common one being the Diels-Alder reaction followed by an aromatization step. nih.govwalisongo.ac.id For instance, a substituted 1,4-diphenyl-1,3-butadiene could react with a suitable dienophile. The resulting cyclohexene (B86901) derivative would then be aromatized, typically through a dehydrogenation reaction, often catalyzed by palladium on carbon (Pd/C) at elevated temperatures, to yield the stable terphenyl system. unimi.it

Isomerization of the Terphenyl Backbone The terphenyl isomers (ortho, meta, para) can be interconverted under certain conditions. Mechanistic understanding of this process comes from studies on the isomerization of terphenyls using Lewis acid catalysts, such as anhydrous aluminum chloride, at high temperatures. google.com This process allows for the conversion of one isomer into an equilibrium mixture of all three.

The mechanism is believed to proceed via a pathway analogous to the Friedel-Crafts reaction. A proton or Lewis acid coordinates to one of the phenyl rings, which facilitates a 1,2-shift of an aryl group. This migration proceeds through a cationic intermediate (an arenium ion or sigma complex), eventually leading to a different substitution pattern on the central ring. Repetition of this process allows the system to reach a thermodynamic equilibrium. google.com

The table below shows a representative equilibrium mixture of terphenyl isomers obtained via such a catalyzed isomerization.

| Isomer | Percentage in Equilibrium Mixture (%) |

|---|---|

| p-Terphenyl (B122091) | 36 |

| m-Terphenyl (B1677559) | 64 |

| o-Terphenyl | Trace |

Investigation of Selectivity in Functionalization Reactions

Selectivity is a critical consideration in the functionalization of a complex molecule like this compound, which possesses multiple potential reaction sites. Investigations into selectivity can be divided into reactions at the existing C-Br bond versus reactions at the various C-H bonds.

For cross-coupling reactions, selectivity is overwhelmingly directed toward the C-Br bond, as its activation energy for oxidative addition to a metal center is substantially lower than that for C-H bond activation under typical Suzuki or Stille conditions.

When considering further functionalization, such as electrophilic aromatic substitution (e.g., nitration or halogenation), the concept of regioselectivity becomes paramount. The directing effects of the substituents on the terphenyl scaffold will govern the position of the incoming group. In poly-aromatic systems, both electronic and steric factors play a crucial role. nih.govnih.gov

Electronic Effects : The bromine atom is an ortho-, para-directing group, weakly deactivating the ring to which it is attached. The other phenyl rings act as weakly activating groups on the rings to which they are attached.

Steric Hindrance : The bulky phenyl groups on the central ring create significant steric congestion. This would likely disfavor substitution on the central ring and on the ortho positions of the terminal rings adjacent to the linkage points.

Therefore, in an electrophilic substitution reaction, it is most plausible that functionalization would occur at the para-position of the terminal phenyl ring (the one without the bromine) or the para-position of the bromo-substituted ring, as these sites offer the best combination of electronic activation and steric accessibility. In cases of polyhalogenated aromatics, subtle differences in the electronic environment of identical halogens can be exploited to achieve site-selective cross-coupling, a principle that underscores the importance of the local electronic environment. nih.govnih.gov

The following table summarizes the key factors that govern selectivity in the functionalization of complex aromatic systems.

| Controlling Factor | Description | Relevance to this compound |

|---|---|---|

| Electronic Effects | The ability of existing substituents to donate or withdraw electron density, directing incoming electrophiles. | The bromine atom is ortho-, para-directing; phenyl groups are weakly activating. |

| Steric Hindrance | The physical blocking of a reaction site by bulky groups. nih.gov | The terphenyl structure is sterically crowded around the central ring, favoring substitution on the outer rings. |

| Directing Groups | Functional groups that can coordinate to a reagent or catalyst to direct a reaction to a specific nearby site (e.g., directed ortho-metalation). mdpi.com | Not present on the parent molecule, but could be introduced to control subsequent functionalization. |

| Reaction Conditions | Choice of catalyst, ligand, solvent, and temperature can influence which reaction pathway is kinetically favored. nih.gov | Different palladium catalysts/ligands can favor reaction at one site over another in poly-selective systems. |

Spectroscopic Elucidation of Molecular Architecture and Electronic States of 4 Bromo 5 Phenyl 1,1 :3 ,1 Terphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. atomfair.com The complex arrangement of phenyl rings results in a crowded aromatic region in the NMR spectra, requiring high-field instruments for full resolution.

In ¹H NMR spectroscopy, the protons on the three distinct phenyl ring systems would exhibit chemical shifts typically between 7.0 and 8.0 ppm. The protons on the terminal, unsubstituted phenyl group and the central phenyl ring would likely appear as complex multiplets. The protons on the brominated phenyl ring are expected to show a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetry of the para-substitution.

¹³C NMR spectroscopy provides complementary information, with signals for every unique carbon atom in the molecule. The spectrum would show numerous signals in the aromatic region (typically 120-145 ppm). The carbon atom directly bonded to the bromine atom (C-Br) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect, typically appearing around 122 ppm. The quaternary carbons, those at the junctions of the phenyl rings, would appear as low-intensity signals at the downfield end of the aromatic region.

Conformational analysis using NMR is also crucial. Due to steric hindrance between the adjacent phenyl rings, free rotation around the C-C single bonds is restricted. This leads to a twisted, non-planar conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to probe through-space interactions between protons on adjacent rings, providing definitive evidence for the molecule's preferred three-dimensional structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for substituted terphenyls. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.30 - 7.80 | Aromatic Protons (Ar-H) |

| ¹³C | ~122 | C-Br |

| ¹³C | ~127 - 132 | Protonated Aromatic Carbons (CH) |

| ¹³C | ~139 - 143 | Quaternary Aromatic Carbons (C-C) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Bond Analysis

The FT-IR and FT-Raman spectra are dominated by vibrations characteristic of the aromatic rings. Key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are observed between 1610 cm⁻¹ and 1450 cm⁻¹, corresponding to the stretching of the carbon-carbon bonds within the phenyl rings. rsc.org The pattern of these bands can be indicative of the substitution pattern.

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower wavenumbers. The out-of-plane bending modes, particularly in the 900-675 cm⁻¹ region, are highly characteristic of the substitution pattern on the benzene (B151609) rings.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band at low frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar C=C bonds of the aromatic backbone, which often give strong signals. hpstar.ac.cn Temperature-dependent studies of the Raman spectra of related terphenyls have shown that changes in peak position and width can signal phase transitions and changes in intermolecular interactions in the solid state. hpstar.ac.cn

Table 2: Principal Vibrational Bands for Substituted Terphenyls Note: Wavenumbers are based on data for structurally similar compounds like 4-Bromo-p-terphenyl and other brominated aromatics. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | FT-IR, FT-Raman |

| 1610 - 1450 | Aromatic C=C Ring Stretch | FT-IR, FT-Raman |

| 1250 - 950 | Aromatic C-H In-Plane Bend | FT-IR, FT-Raman |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | FT-IR |

| ~1000 | Ring Breathing Mode | FT-Raman |

| 600 - 500 | C-Br Stretch | FT-IR, FT-Raman |

Electronic Absorption and Emission Spectroscopy for Investigating Electronic Transitions and Solvatochromism

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence (fluorescence) spectroscopy, probes the electronic transitions between molecular orbitals. For π-conjugated systems like this compound, these techniques reveal information about the electronic structure and the influence of the local environment.

The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the extensive aromatic system. researchgate.net The maximum absorption wavelength (λmax) for this compound has been reported at 255 nm when measured in acetonitrile. tcichemicals.com The position and shape of these absorption bands are sensitive to the planarity of the molecule and the extent of conjugation.

Solvatochromism , the change in absorption or emission spectra with solvent polarity, is a key phenomenon studied for such molecules. nih.govscispace.com Although the compound is largely non-polar, subtle changes in the dipole moment upon electronic excitation can lead to shifts in the emission wavelength in different solvents. researchgate.netrsc.org A red-shift (bathochromic shift) in the fluorescence spectrum with increasing solvent polarity would indicate a larger dipole moment in the excited state compared to the ground state. nih.gov This analysis provides valuable insights into the nature of the excited electronic states. researchgate.net

Table 3: Electronic Absorption Data

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| This compound | Acetonitrile | 255 tcichemicals.com | π→π |

| 5'-phenyl-1,1':3',1''-terphenyl (unbrominated analogue) | Not Specified | 248 nist.gov | π→π |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (molecular formula C₂₄H₁₇Br), HRMS can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 384.05136 u. atomfair.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion (M⁺). Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). libretexts.org This results in two peaks for the molecular ion: an M⁺ peak and an M+2 peak of almost identical intensity, separated by two mass units. youtube.com This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using techniques like electron ionization (EI), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, common fragmentation pathways would include:

Loss of the bromine radical: Cleavage of the C-Br bond to form a stable [M-Br]⁺ cation. This would result in a peak at m/z corresponding to the loss of 79 or 81 mass units.

Cleavage of phenyl rings: Fragmentation of the terphenyl backbone can occur, although the aromatic rings are generally stable.

Debromination: In some cases, the loss of two bromine atoms ([M-2Br]⁺) can be observed, particularly in polybrominated compounds. nih.gov

Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the aromatic rings. nih.gov

Single Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Packing

Single Crystal X-Ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By growing a suitable single crystal of this compound and analyzing how it diffracts X-rays, a complete model of the molecule can be constructed, providing exact bond lengths, bond angles, and torsion angles. nih.govmdpi.com

For this molecule, SCXRD analysis would be expected to reveal a non-planar conformation. The central phenyl ring and the two flanking phenyl rings are sterically hindered, forcing them to twist out of a common plane. acs.org The analysis would quantify the torsion (dihedral) angles between the planes of the adjacent rings.

Furthermore, SCXRD elucidates the crystal packing, which is how the individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions and, potentially, π-π stacking between the aromatic rings of adjacent molecules. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing arrangement. Understanding these solid-state interactions is crucial as they affect the material's bulk properties. mdpi.com

Computational Approaches to Understanding 4 Bromo 5 Phenyl 1,1 :3 ,1 Terphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. In the context of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl, DFT calculations would be employed to predict its three-dimensional arrangement of atoms, bond lengths, and bond angles.

A representative, though hypothetical, data table for the optimized geometry of this compound, as would be obtained from a DFT calculation, is presented below.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Value |

|---|---|

| C-C (phenyl ring) bond length | ~1.39 - 1.41 Å |

| C-C (inter-ring) bond length | ~1.48 - 1.50 Å |

| C-Br bond length | ~1.90 Å |

| Dihedral Angle (Ring 1 - Ring 2) | ~30° - 45° |

Note: The values in this table are illustrative and based on typical results for similar compounds. Actual values would require a specific DFT calculation for this compound.

Quantum-Chemical Calculations of Electronic Properties (e.g., HOMO-LUMO Energies, Dipole Moments)

Quantum-chemical calculations are instrumental in understanding the electronic behavior of molecules, including their reactivity, optical properties, and polarity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.

The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic stability and its potential application in organic electronics. A smaller gap generally corresponds to a molecule that is more easily excitable and can act as a semiconductor. For this compound, quantum-chemical calculations would likely reveal a HOMO-LUMO gap characteristic of conjugated aromatic systems. The presence of the bromine atom, an electron-withdrawing group, could also influence these energy levels.

While specific published data for this compound is scarce, research on analogous brominated aromatic compounds and other terphenyl derivatives provides a framework for what to expect. For example, a study on 4,5'-diamino[1,1':3',1''-terphenyl]-4',6'-dicarbonitrile utilized quantum-chemical calculations to determine its ground and excited state dipole moments. nih.govresearchgate.net

Hypothetical Electronic Properties of this compound from Quantum-Chemical Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 3.5 to 4.5 eV |

Note: These are estimated values based on trends observed in similar molecules. Precise data would necessitate specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. For a molecule like this compound, with multiple rotatable single bonds connecting the phenyl rings, MD simulations are crucial for exploring the potential energy surface and identifying stable conformers.

An MD simulation would track the atomic motions of the molecule, revealing the range of dihedral angles accessible at a given temperature. This information is vital for understanding how the molecule's shape might change in different phases (e.g., solution vs. solid state) and how this flexibility could impact its properties, such as its packing in a crystal lattice or its interaction with other molecules.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could investigate the nature and strength of non-covalent interactions, such as pi-stacking and halogen bonding, which govern the material's bulk properties. Although no specific MD simulation studies for this compound have been reported, the methodology is widely applied to organic materials to understand their structural dynamics.

Theoretical Spectroscopic Predictions and Validation with Experimental Data

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to assign each peak to a specific atom in the molecule. Similarly, theoretical IR and Raman spectra can be computed to identify the vibrational modes of the molecule, aiding in the analysis of experimental vibrational spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, which provides information about the electronic transitions within the molecule. Comparing the calculated maximum absorption wavelength (λmax) with experimental measurements serves as a validation of the computational methodology and the understanding of the molecule's electronic structure. While experimental data for this compound exists, including a reported melting point of 148-152 °C, a direct comparison with theoretically predicted spectra from published research is not available. tcichemicals.com

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Exploration of Functionalized Derivatives and Analogs of 4 Bromo 5 Phenyl 1,1 :3 ,1 Terphenyl

Synthetic Strategies for Diverse Functional Group Incorporation

The synthesis of functionalized terphenyl derivatives employs a range of strategic organic reactions to introduce diverse chemical moieties onto the core structure. These methods allow for precise control over the final properties of the molecule.

One common approach involves multi-step synthesis projects. For instance, a terphenyl derivative can be prepared via a Diels-Alder reaction between a conjugated diene and dimethylacetylene dicarboxylate. walisongo.ac.ided.gov This is followed by enolate chemistry to achieve isomerization and aromatization of the resulting adduct. walisongo.ac.ided.gov This method is a classic example of constructing the aromatic core, which can then be functionalized.

Direct functionalization of the pre-formed terphenyl backbone is another key strategy. For example, the central benzene (B151609) ring of a terphenyl derivative can undergo regioselective nitration in high yield using a sulfonitric mixture. mdpi.com This introduces nitro groups that can be further transformed. The presence of bromine atoms on the peripheral rings of related terphenyl compounds facilitates cross-coupling reactions, a powerful tool for introducing new aryl groups or other functionalities. mdpi.com Modern synthetic methodologies, such as photocatalysis and automated high-throughput experimentation (HTE), are also being leveraged to discover novel transformations and expand the range of accessible functional groups on aromatic scaffolds. acs.org

A summary of key synthetic reactions for functionalizing terphenyl cores is presented below.

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

| Diels-Alder Reaction | Conjugated diene, Dimethylacetylene dicarboxylate | Core Aromatic System | walisongo.ac.ided.gov |

| Nitration | Sulfonitric mixture in acetic acid | Nitro (-NO₂) | mdpi.com |

| Cross-Coupling | Palladium or other metal catalysts | Aryl, Alkyl, etc. | mdpi.com |

| Cadogan Reaction | (Potential transformation of nitro groups) | Carbazole (B46965) systems | mdpi.com |

Influence of Substituent Effects on Electronic and Steric Properties of Derivatives

The electronic and steric properties of terphenyl derivatives can be systematically tuned by introducing various substituents. The nature and position of these functional groups significantly impact the molecule's geometry and electron distribution.

However, the electronic influence of these substituents is clearly observed through spectroscopic methods. A linear correlation exists between the NMR chemical shifts (specifically ¹¹³Cd and ¹⁹⁹Hg) and the Hammett constants of the para-substituents. nih.gov Increasingly electron-withdrawing groups cause an upfield shift in the NMR signal, indicating a direct influence on the electronic environment of the metal center. nih.gov Theoretical investigations further support these findings, showing that electron-donating groups like -NMe₂ can significantly reduce the HOMO-LUMO energy gap and enhance molecular softness, thereby increasing chemical reactivity. researchgate.net Conversely, electron-withdrawing groups have a less consistent, though still significant, impact on these electronic parameters. researchgate.net

Table of Substituent Effects on m-Terphenyl (B1677559) Properties

| Substituent (R-group) | Type | Influence on Electronic Properties | Steric Influence | Reference |

|---|---|---|---|---|

| -NMe₂ | Electron-Donating | Reduces HOMO-LUMO gap, increases reactivity | Moderate | researchgate.net |

| -OCH₃ | Electron-Donating | Increases proton affinity | Moderate | researchgate.net |

| -Cl | Electron-Withdrawing | Upfield NMR shift, modulates reactivity | Minimal | nih.gov |

Design and Synthesis of Terphenyl Derivatives with Tunable Optoelectronic Characteristics

The rigid, conjugated structure of the terphenyl scaffold makes it an excellent candidate for developing materials with tailored optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs). walisongo.ac.ided.gov The design and synthesis of these materials focus on modifying the core structure to control properties such as light emission color, charge transport capability, and thermal stability. mdpi.comcymitquimica.com

Derivatives of m-terphenyl are particularly useful as host materials in phosphorescent OLEDs (PhOLEDs). For example, attaching a sulfone moiety to a meta-terphenyl skeleton has produced high-performance host materials for both blue and green emitting devices. researchgate.net The electron-accepting sulfone group can improve the charge-transporting properties of the material. researchgate.net Similarly, substituting the terphenyl core with carbazole units has yielded derivatives with promising optoelectronic characteristics. researchgate.net The non-planar, or twisted, nature of the m-terphenyl unit helps to prevent intermolecular aggregation, which is crucial for maintaining high emission efficiency in the solid state.

The fundamental principle behind tuning these characteristics lies in modifying the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As established, the introduction of electron-donating or electron-withdrawing substituents provides a direct method for adjusting this energy gap, thereby controlling the emission wavelength and other electronic properties of the material. researchgate.net

Investigation of Polymeric Systems Incorporating 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl Subunits via Polymerization Reactions

The presence of reactive sites, such as the bromine atom in this compound, allows these molecules to act as monomers in polymerization reactions. Incorporating the rigid and bulky terphenyl subunit into a polymer backbone can impart desirable properties such as high thermal stability, specific free volume, and unique optoelectronic behavior.

The bromine atoms on terphenyl rings are particularly suitable for polymerization via metal-catalyzed cross-coupling reactions. mdpi.com This allows for the creation of poly(m-phenylene) derivatives, which are of interest for applications like artificial helical polymers. mdpi.com Another powerful method is superacid-catalyzed step-growth polymerization. This has been used to synthesize rigid copolymers from m-terphenyl and p-terphenyl (B122091) monomers with other aromatic compounds. acs.org The inclusion of the twisted m-terphenyl units into the polymer chain increases the fractional free volume of the material, which can be beneficial for applications such as toughening epoxy resins. acs.org

Molecular imprinting is another advanced polymerization technique where a template molecule, such as a bromo-substituted aromatic compound, is used to create a polymer matrix with specific recognition sites. mdpi.com This approach highlights the potential for creating highly selective materials based on the terphenyl scaffold. Furthermore, terphenyl-dicarboxylic acids can act as linkers to assemble coordination polymers, creating extended 1D, 2D, or 3D networks with defined pore structures and potential for applications in catalysis or separation. acs.org

Summary of Polymerization Approaches with Terphenyl Monomers

| Polymerization Method | Monomer Type/Features | Resulting Polymer Type | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Cross-Coupling Reactions | Bromo-substituted terphenyls | Poly(m-phenylene)s | Helical structures, advanced materials | mdpi.com |

| Superacid-Catalyzed Condensation | m-Terphenyl, p-Terphenyl | Rigid copolymers | High free volume, epoxy toughening | acs.org |

Advanced Applications of 4 Bromo 5 Phenyl 1,1 :3 ,1 Terphenyl in Emerging Technologies

Application in Organic Semiconductors and Charge Transport Materials

4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is classified as a small molecule semiconductor building block. labscoop.com The inherent properties of organic semiconductors, such as their tunable electronic characteristics and solution processability, make them attractive for a variety of electronic applications. The charge transport capability of these materials is fundamental to the performance of devices like organic field-effect transistors (OFETs). d-nb.infoacs.org

Role in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The field of organic light-emitting diodes (OLEDs) has seen significant advancements, with ongoing research focused on developing new materials to enhance efficiency, color purity, and operational stability. acs.orgchemblink.com this compound and its derivatives are investigated for their potential in various components of OLED devices.

Emitter Components for Specific Wavelength Emissions (e.g., Violet-Blue)

The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. The meta-terphenyl core, present in this compound, is a key structural motif for creating wide-bandgap materials suitable for violet-blue emission. ossila.com By functionalizing the terphenyl backbone, it is possible to fine-tune the energy levels of the molecule to achieve emission in the desired region of the electromagnetic spectrum.

For instance, a 'one-pot' reaction involving a derivative of m-terphenyl (B1677559), 1,1':3',1''-Terphenyl-4,4''-dicarbaldehyde, has been used to synthesize a highly efficient violet-blue emitter. ossila.com This emitter, when incorporated into an OLED, demonstrated a current efficiency of 1.99 cd/A and a power efficiency of 1.81 lm/W. ossila.com The meta-position of the terphenyl group plays a crucial role in confining the π-conjugation, which is essential for achieving the desired violet-blue emission. ossila.com

Host Materials and Charge Transport Layers

In phosphorescent OLEDs (PHOLEDs), a host material is doped with a phosphorescent guest emitter. The host material facilitates charge transport and transfers energy to the guest, where light emission occurs. An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the guest molecule, as well as good charge transport properties.

Derivatives of m-terphenyl are promising candidates for host materials in blue and green PHOLEDs. researchgate.net For example, a sulfone-bridged meta-terphenyl derivative has been successfully employed as a high-performance host material. researchgate.net The incorporation of sulfone groups can enhance electron injection and transport, leading to a better balance of charge carriers and improved device efficiency. researchgate.net Similarly, carbazole-substituted meta-terphenyl derivatives have shown promising optoelectronic properties for use as host materials. researchgate.net The rigid and bulky nature of the terphenyl unit can also contribute to the morphological stability of the emissive layer, which is crucial for long device lifetimes.

Utilization in Liquid Crystalline Materials Development

The rigid, rod-like structure of the terphenyl unit makes this compound a potential building block for the synthesis of liquid crystalline materials. Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The specific arrangement of the phenyl rings in the terphenyl core can be exploited to design molecules that self-assemble into various liquid crystalline phases. The bromine atom offers a site for further chemical modification, allowing for the introduction of flexible side chains or other functional groups that can influence the mesomorphic properties and temperature range of the liquid crystalline phase.

Integration into Fluorescent Dyes and Pigments

The chromophoric terphenyl core of this compound makes it a suitable scaffold for the development of fluorescent dyes and pigments. The extended π-conjugated system of the terphenyl unit is responsible for its inherent fluorescence. The bromine atom provides a reactive handle for further synthetic modifications, enabling the tuning of the photophysical properties. By introducing different substituents onto the terphenyl backbone, researchers can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence. For example, the synthesis of porphyrins bearing polyphenylene dendrimers, which can be derived from terphenyl structures, has been explored for their fluorescent properties. dur.ac.uk

Application in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. ossila.comacs.org They are constructed from organic building blocks linked by strong covalent bonds. The directional and rigid nature of the terphenyl unit in this compound makes it an attractive building block for the synthesis of COFs.

The bromine atom can be converted into other functional groups, such as boronic acids, which are commonly used in the formation of boronate ester-linked COFs. tcichemicals.com The resulting COFs can exhibit high porosity and thermal stability. acs.org The defined pore structure of these materials makes them suitable for applications in gas storage and separation, catalysis, and sensing. For example, a COF prepared from a terphenyl-based linker has been used for the detection of chromium (III). ossila.com

Development as Ligands in Metal-Catalyzed Reactions

The m-terphenyl scaffold is a foundational structure in the design of bulky ligands that have revolutionized metal-catalyzed cross-coupling reactions. The compound this compound serves as a key precursor in the synthesis of highly effective phosphine (B1218219) ligands. Its rigid and sterically demanding three-dimensional structure is instrumental in creating a specific coordination environment around a metal center, which can significantly enhance catalytic activity, stability, and selectivity.

The strategic placement of the bromine atom on one of the outer phenyl rings provides a reactive handle for introducing a phosphorus-containing moiety. This conversion is crucial for transforming the inert terphenyl framework into a powerful ligand capable of participating in catalytic cycles. The resulting phosphine ligands are particularly prized in palladium-catalyzed reactions, where the ligand's properties can dictate the success of challenging transformations.

Synthesis of Terphenyl-Based Phosphine Ligands

The primary route to convert this compound into a phosphine ligand involves a two-step sequence. First, the aryl bromide undergoes a lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium, to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a chlorophosphine, such as dicyclohexylphosphine (B1630591) chloride, to form the desired tertiary phosphine ligand. This method allows for the modular synthesis of a variety of phosphines with different steric and electronic properties by simply changing the chlorophosphine reagent. youtube.com

A representative transformation is the synthesis of (5'-Phenyl-[1,1':3',1''-terphenyl]-4-yl)dicyclohexylphosphine. The bulky dicyclohexylphosphino group, combined with the extensive terphenyl backbone, results in a ligand that is both highly electron-rich and sterically imposing. These characteristics are hallmarks of the Buchwald-type biaryl phosphine ligands, which are renowned for their exceptional performance in catalysis. nih.govrsc.org

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Ligands derived from this compound are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The ligand's bulk is crucial for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, thereby increasing turnover frequency. Furthermore, the electron-donating nature of the phosphine stabilizes the palladium(0) species, preventing catalyst decomposition and allowing for the use of lower catalyst loadings. rsc.orgresearchgate.net

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, bulky terphenyl phosphine ligands facilitate the coupling of a wide range of aryl halides with various amines. These reactions are often challenging due to catalyst inhibition or slow reaction rates. The use of ligands synthesized from precursors like this compound enables the efficient coupling of sterically hindered substrates and less reactive aryl chlorides under mild conditions. researchgate.netbeilstein-journals.org The catalyst system's high activity can be attributed to the ligand's ability to facilitate both the oxidative addition and the final C-N bond-forming reductive elimination steps. rsc.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 100 | 98 |

| 2-Bromotoluene | Aniline | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | 80 | 95 |

| 4-Bromoacetophenone | Cyclohexylamine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 90 | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | Diphenylamine | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 110 | 96 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The performance of palladium catalysts in this reaction is highly dependent on the phosphine ligand. Bulky, electron-rich terphenyl phosphines promote the transmetalation step and enhance the rate of reductive elimination. This leads to high yields in the coupling of a diverse array of aryl boronic acids with aryl halides, including those that are sterically demanding or electronically deactivated. rsc.org The stability of the catalytic species also allows for the coupling of challenging heteroaryl substrates.

| Aryl Halide | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene/H₂O | 100 | 99 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane/H₂O | 80 | 97 |

| 2-Bromopyridine | 2-Thiopheneboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 110 | 94 |

| 1-Bromo-3,5-dimethylbenzene | Naphthalene-1-boronic acid | Pd(OAc)₂ / Ligand | KF | THF | 65 | 95 |

Future Research Trajectories and Interdisciplinary Outlook

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on the synthesis of 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl is expected to move beyond traditional cross-coupling reactions, which often rely on expensive catalysts and harsh conditions.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . A study on a related, highly functionalized m-terphenyl (B1677559) derivative demonstrated the utility of microwave irradiation in a three-component reaction to construct the core structure with high efficiency. rsc.org This approach significantly reduces reaction times and can lead to higher yields, contributing to a more sustainable process.

Another area of focus will be the development of metal-free synthetic methods . Recent research has shown the successful synthesis of thermally stable and fluorescent m-terphenyls through a nucleophile-induced ring transformation of 2H-pyran-2-ones. nih.gov This metal-free approach not only enhances the sustainability of the synthesis but also avoids potential metal contamination in the final product, which is crucial for electronic and biomedical applications.

Furthermore, one-pot synthesis strategies that combine multiple reaction steps into a single operation will be crucial for improving efficiency and reducing waste. The synthesis of terphenyl derivatives has been achieved through tandem formal [3+3]-cycloaddition/oxidation reactions, offering a streamlined route to these complex molecules. researchgate.net

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. |

| Metal-Free Synthesis | Avoidance of toxic and expensive metal catalysts, purer products. |

| One-Pot Reactions | Increased efficiency, reduced waste, and lower operational costs. |

Advanced Characterization Techniques for In-Situ Process Monitoring

To optimize the novel synthetic routes for this compound, advanced characterization techniques that allow for real-time, in-situ monitoring of the reaction progress are essential. Such techniques provide valuable kinetic and mechanistic data, enabling precise control over the reaction and maximizing yield and purity.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the formation of intermediates and the consumption of reactants in real-time. xjtu.edu.cn This technique can provide critical insights into reaction mechanisms and help in the rapid optimization of reaction conditions.

The use of fluorescent molecular sensors represents another innovative approach for in-situ monitoring. A series of m-terphenyl derivatives have been successfully employed as fluorescent probes to monitor the progress of various polymerization processes. acs.orgcymitquimica.com The change in the fluorescence properties of the sensor molecule can be correlated with the progress of the reaction, offering a non-invasive and highly sensitive monitoring method. The intrinsic fluorescence of many terphenyl compounds could potentially be harnessed for self-monitoring of their synthesis.

| Characterization Technique | Application in Synthesis of this compound |

| In-situ FTIR Spectroscopy | Real-time tracking of reactant consumption and product formation. |

| Fluorescent Molecular Sensors | Non-invasive monitoring of reaction kinetics and completion. |

Computational Design of Next-Generation Terphenyl-Based Materials

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials with desired properties. By using theoretical calculations, researchers can predict the electronic, optical, and physical properties of this compound and its derivatives before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and absorption/emission spectra of the molecule. rsc.org Such studies are crucial for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). walisongo.ac.id

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility, intermolecular interactions, and self-assembly behavior of this compound. rsc.org This is particularly important for predicting the morphology of thin films and the formation of ordered structures in the solid state, which are critical for device performance.

The combination of DFT and MD simulations will enable the rational design of new terphenyl-based materials with optimized properties, such as enhanced charge transport, improved thermal stability, and specific photophysical characteristics. nih.gov

| Computational Method | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, and reactivity. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and fluorescence spectra. |

| Molecular Dynamics (MD) | Conformational dynamics and intermolecular packing. |

Expansion into Biomedical and Environmental Sensing Applications

The rigid and highly conjugated structure of the terphenyl scaffold, combined with the potential for functionalization, makes this compound a promising candidate for sensing applications. The bromine atom can serve as a handle for further chemical modifications to introduce specific recognition elements.

In the biomedical field, terphenyl derivatives can be developed as fluorescent probes for the detection of biomolecules . Their intrinsic fluorescence can be modulated upon binding to a target analyte, enabling "turn-on" or "turn-off" sensing mechanisms. The development of terphenyl-based sensors for ions and small molecules has already been demonstrated. walisongo.ac.id

For environmental applications, these compounds could be utilized for the detection of pollutants . Phenolic compounds, for instance, are significant environmental pollutants, and optical sensors are being developed for their detection. orgsyn.org By appropriately functionalizing the this compound core, selective sensors for various environmental contaminants could be designed.

| Application Area | Potential Role of this compound |

| Biomedical Sensing | Development of fluorescent probes for disease biomarkers. |

| Environmental Sensing | Creation of selective sensors for pollutants like phenolic compounds. |

Exploration of Supramolecular Assemblies and Self-Assembled Structures

The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in nanoscience and materials chemistry. The terphenyl unit is an excellent building block for creating complex supramolecular architectures due to its rigid shape and potential for non-covalent interactions such as π-π stacking and halogen bonding.

The hexaphenylbenzene (B1630442) core, a close relative of the terphenyl structure, is extensively investigated for its ability to form nanometer-sized macromolecules and supramolecular assemblies . researchgate.net These assemblies have potential applications as molecular devices, including sensors and switches. The presence of the bromine atom in this compound introduces the possibility of utilizing halogen bonding as a directional force to control the self-assembly process, leading to the formation of unique and functional nanostructures.

Future research will focus on controlling the self-assembly of this compound on surfaces and in solution to create well-ordered films and nanostructures. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) will be crucial for visualizing and characterizing these assemblies.

| Supramolecular Structure | Potential Application |

| Self-Assembled Monolayers | Functional surfaces with tailored electronic properties. |

| Nanostructured Films | Components for molecular electronics and sensors. |

| Crystalline Frameworks | Porous materials for gas storage and separation. |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple brominated aromatic precursors with phenylboronic acids. For example:

- Use 2-bromo-1,1':3',1''-terphenyl and a phenylboronic acid derivative under inert conditions.

- Optimize solvent systems (e.g., toluene/water mixtures) and base (e.g., Na₂CO₃) to enhance coupling efficiency .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Key Considerations:

- Ensure rigorous drying of solvents to prevent catalyst poisoning.

- Employ microwave-assisted synthesis to reduce reaction time for sterically hindered systems .

Q. How can the purity of this compound be characterized?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. The bromine substituent induces deshielding in adjacent protons (~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = ~401.2 Da) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) due to potential toxicity of brominated aromatics.

- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Store the compound in a cool, dry environment, away from light, to prevent degradation .

Advanced Research Questions

Q. How can steric hindrance in the terphenyl backbone be mitigated during synthesis?

Methodological Answer: Steric effects from the terphenyl system often reduce coupling efficiency. Strategies include:

- Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates .

- Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility of aromatic precursors.

- Temperature Gradients : Gradual heating (80–120°C) enhances molecular mobility without decomposition .

Case Study: A 2022 study achieved 78% yield using XPhos-Pd-G3 catalyst in tert-amyl alcohol/water .

Q. What role does the bromine substituent play in directing subsequent functionalization?

Methodological Answer: Bromine acts as both a directing group and a leaving group :

- Electrophilic Aromatic Substitution : Bromine deactivates the ring, directing incoming electrophiles to meta positions.

- Cross-Coupling Reactions : Facilitates Suzuki, Ullmann, or Buchwald-Hartwig reactions for introducing aryl/heteroaryl groups .

Example: Bromine at the 4-position enables regioselective C–H activation for late-stage diversification into liquid crystals or OLED precursors .

Q. How can computational methods predict the electronic properties of this compound?

Q. How are structural contradictions resolved between X-ray crystallography and NMR data?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., C–Br bond = 1.89 Å) .

- Solid-State NMR : Compare with solution-state NMR to identify conformational flexibility or polymorphism.

- Statistical Validation : Use R-factor and residual density maps to assess crystallographic reliability .

Case Study: A 2011 study resolved discrepancies in a terphenyl derivative by correlating XRD torsion angles with NOESY correlations .

Applications in Materials Science

Q. What are the potential applications in optoelectronic devices?

Methodological Answer:

- OLEDs : The terphenyl core enhances charge transport, while bromine improves electron injection. Test via thin-film deposition and electroluminescence assays.

- Liquid Crystals : Modify terminal groups (e.g., fluorination) to tune phase transitions. Characterize mesophases using polarized optical microscopy .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

- Functionalize the terphenyl backbone with carboxylate or pyridyl groups for coordination to metal nodes (e.g., Zn²⁺, Cu²⁺).

- Assess porosity via BET surface area analysis after MOF synthesis .

Troubleshooting Data Contradictions

Q. How to address inconsistent melting points in replicated syntheses?

Methodological Answer:

- Purification : Re-crystallize from ethyl acetate/hexane to remove oligomeric byproducts.

- Differential Scanning Calorimetry (DSC) : Verify thermal behavior at controlled heating rates (e.g., 10°C/min) .

- Inter-lab Comparison : Cross-validate results with independent crystallography and NMR facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。